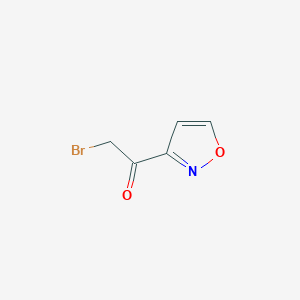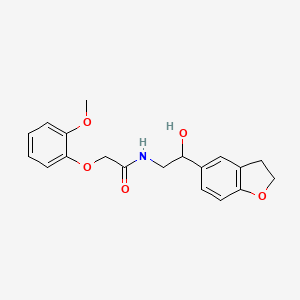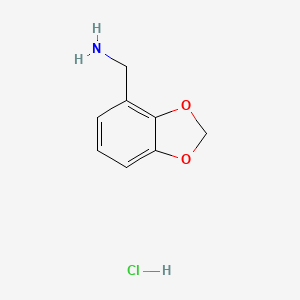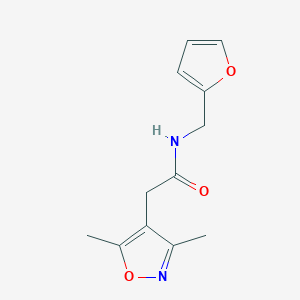![molecular formula C16H11N3OS3 B2915509 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034332-40-4](/img/structure/B2915509.png)
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anti-Cancer Properties
The thiophene moiety is a significant component in medicinal chemistry, particularly in the synthesis of compounds with anti-cancer properties. The presence of thiophene rings in the structure of this compound suggests potential efficacy in inhibiting cancer cell growth. Research has shown that thiophene derivatives can act as kinase inhibitors, which are crucial in the treatment of various cancers .
Antimicrobial Activity
Thiophene derivatives have been reported to exhibit antimicrobial activity. The compound could be investigated for its efficacy against a range of pathogenic bacteria and fungi. Its structure allows for the potential to act against organisms such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus, which are common targets for antimicrobial agents .
Fungicidal Applications
The compound’s structure, which includes thiophene rings, indicates potential use as a fungicide. Derivatives of thiophene have been synthesized and shown to have high efficacy against fungal pathogens affecting crops, such as cucumber downy mildew. This suggests that the compound could be optimized for agricultural applications to protect plants from fungal diseases .
Material Science: Organic Semiconductors
In material science, thiophene derivatives are used in the development of organic semiconductors. The compound’s structure, with conjugated systems involving thiophene rings, makes it a candidate for use in organic photovoltaic cells or light-emitting diodes (LEDs). It could contribute to the advancement of flexible, lightweight, and efficient electronic devices .
Anti-Inflammatory Agents
Compounds containing thiophene nuclei have been utilized as anti-inflammatory agents. Given the structural similarity, the compound may be developed into a drug with anti-inflammatory properties, potentially offering therapeutic benefits for conditions characterized by inflammation .
Neurological Disorders: Serotonin Antagonists
Thiophene derivatives have been used in the treatment of neurological disorders as serotonin antagonists. The compound’s structure could be explored for its potential to modulate serotonin receptors, which may be beneficial in the treatment of conditions like Alzheimer’s disease .
Wirkmechanismus
Target of Action
It is known that thiophene-based compounds often exhibit a variety of biological effects .
Mode of Action
It is known that thiophene-based compounds can act as electron-output sites due to their strong electron-withdrawing ability . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It is known that thiophene-based compounds can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s fungicidal activities were tested in vivo, suggesting that it has some degree of bioavailability .
Result of Action
The compound has shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . Specifically, it exhibited higher activities than both diflumetorim and flumorph .
Action Environment
The compound’s fungicidal activities were tested in a greenhouse environment , suggesting that environmental conditions such as temperature and humidity could potentially influence its efficacy.
Eigenschaften
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c20-16(10-3-4-12-13(8-10)19-23-18-12)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXERNHPTFGXCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2915430.png)



![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)



![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915449.png)